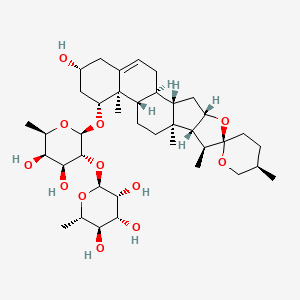

Ophiopogonin B

Descripción

This compound has been reported in Liriope muscari, Ophiopogon intermedius, and Ophiopogon japonicus with data available.

RN given refers to (1beta,3beta,25R)-isomer; structure given in first source

Propiedades

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(40)14-27(38(21,6)24(23)10-11-37(25,28)5)49-36-34(32(44)30(42)20(4)48-36)50-35-33(45)31(43)29(41)19(3)47-35/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18+,19+,20-,22-,23-,24+,25+,26+,27-,28+,29+,30+,31-,32+,33-,34-,35+,36+,37+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGURJWJHWYCIQ-AKYREZHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38971-41-4 | |

| Record name | Ophiopogonin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38971-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ophiopogonin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038971414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OPHIOPOGONIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S18059B04U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ophiopogonin B: A Technical Guide to its Natural Sources and Abundance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ophiopogonin B, a steroidal saponin with significant pharmacological interest. The document details its primary plant sources, natural abundance, and the methodologies used for its extraction and quantification.

This compound is a naturally occurring steroidal saponin primarily isolated from the roots of plants belonging to the Asparagaceae family. It is recognized for a variety of biological activities, making it a subject of interest in pharmaceutical research and drug development.

Plant Sources of this compound

The principal botanical sources of this compound are species within the genera Ophiopogon and Liriope. The most well-documented sources include:

-

Ophiopogon japonicus (Dwarf Lilyturf): This is the most widely recognized and studied source of this compound. The tuberous roots of this plant, known as "Maidong" in traditional Chinese medicine, are rich in various steroidal saponins, including this compound.

-

Liriope spicata (Creeping Liriope): This species is another significant source of this compound and is sometimes used as a substitute for Ophiopogon japonicus.[1] Studies have indicated that the levels of total steroidal saponins can be higher in Liriope spicata compared to Ophiopogon japonicus.[1]

Other species that have been reported to contain this compound include Liriope muscari and Ophiopogon intermedius.

Natural Abundance of this compound

The concentration of this compound in its natural sources can vary significantly based on factors such as the specific plant species, geographical origin, cultivation practices, and the age of the plant. Research indicates that Ophiopogon japonicus cultivated in the Zhejiang province of China ("Zhe-Maidong") generally exhibits higher concentrations of this compound and Ophiopogonin D compared to that grown in the Sichuan province ("Chuan-Maidong").[2]

The following table summarizes the quantitative data on the abundance of this compound and related saponins from various studies.

| Plant Source | Variety/Cultivar | Plant Part | Compound | Mean Content (μg/g of dry weight) | Reference |

| Ophiopogon japonicus | Zhe-Maidong (Green Leaf, 2-year) | Tuberous Root | This compound | 52.64 ± 5.45 | |

| Ophiopogon japonicus | Zhe-Maidong (Green Leaf, 3-year) | Tuberous Root | This compound | 36.79 ± 0.22 | |

| Ophiopogon japonicus | Zhe-Maidong (Yellow Leaf, 2-year) | Tuberous Root | This compound | 16.33 ± 0.84 | |

| Ophiopogon japonicus | Zhe-Maidong (Yellow Leaf, 3-year) | Tuberous Root | This compound | 17.56 ± 0.32 | |

| Ophiopogon japonicus | Leshan District | Tuberous Root | Ophiopogonin D | 191 (average) | [3] |

| Ophiopogon japonicus | Leshan District | Fibrous Root | Ophiopogonin D | 106 (average) | [3] |

Experimental Protocols

The extraction and quantification of this compound from plant materials involve several established methodologies. The selection of a specific protocol can influence the yield and purity of the isolated compound.

Extraction Methodologies

Several techniques have been effectively employed for the extraction of this compound from its plant sources.

1. Heat Reflux Extraction:

-

Solvent: Chloroform/methanol (1:1, v/v), methanol, or 70% ethanol.[4]

-

Procedure:

-

The dried and powdered root material is mixed with the chosen solvent (e.g., 20 g of powder in 200 mL of solvent).[4]

-

The mixture is heated under reflux for a specified duration, typically 2 hours.[4]

-

The extraction process is repeated multiple times (e.g., three times) to ensure maximum yield.[4]

-

The extracts are then combined and filtered to remove solid plant debris.[4]

-

The solvent is evaporated under reduced pressure to obtain the crude extract.

-

2. Pressurized Liquid Extraction (PLE):

-

Solvent: Ethanol.

-

Procedure:

-

The powdered plant material is packed into an extraction cell.

-

The cell is filled with the solvent and heated to a set temperature (e.g., 100 °C).

-

The pressure is increased to maintain the solvent in its liquid state.

-

A static extraction is performed for a defined period (e.g., 10 minutes).

-

The extract is collected, and the process can be repeated for multiple cycles.

-

3. Ultrasonic-Assisted Extraction (UAE):

-

Solvent: 70% ethanol.[3]

-

Procedure:

Quantification Methodologies

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common techniques for the quantification of this compound.

1. HPLC with Diode Array Detection and Evaporative Light Scattering Detection (HPLC-DAD-ELSD):

-

Column: A C18 reversed-phase column is typically used.[5]

-

Mobile Phase: A gradient elution is commonly employed, often consisting of a mixture of water (with or without a modifier like formic acid) and an organic solvent such as acetonitrile or methanol.[5]

-

Detection:

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from a certified reference standard.

2. UPLC with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS):

-

Column: An ACQUITY HSS T3 column is a suitable choice.[6]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is often used.[6]

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is employed.[6]

-

Analysis: This technique provides high resolution and mass accuracy, allowing for both the identification and quantification of this compound, even in complex matrices.[6]

Biosynthesis of this compound

This compound, as a spirostanol saponin, is biosynthesized through a complex series of enzymatic reactions. The general pathway for steroidal saponin biosynthesis in plants is understood to originate from the isoprenoid pathway.

The biosynthesis can be broadly divided into three stages:

-

Formation of 2,3-Oxidosqualene: This initial phase occurs through the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway in the plastids, both of which produce the five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are then converted to the 30-carbon compound, 2,3-oxidosqualene.[7]

-

Cyclization to Sterol Precursors: The linear 2,3-oxidosqualene undergoes cyclization to form cycloartenol, which is a key precursor for plant sterols. Through a series of subsequent enzymatic modifications, cycloartenol is converted to cholesterol.[7]

-

Formation of the Spirostanol Skeleton and Glycosylation: The cholesterol backbone is then subjected to a series of hydroxylation, oxidation, and glycosylation reactions to form the final spirostanol saponin structure. Key enzymes in this latter stage include various cytochrome P450 monooxygenases (hydroxylases) and UDP-glycosyltransferases (UGTs).[7][8]

Visualizations

Below are diagrams illustrating the experimental workflow for this compound analysis and a representative biosynthetic pathway for steroidal saponins.

Caption: Experimental workflow for the extraction and quantification of this compound.

Caption: A representative biosynthetic pathway for steroidal saponins like this compound.

References

- 1. Chemical Comparison of Ophiopogonis radix and Liriopes radix Based on Quantitative Analysis of Multiple Components by HPLC Coupled with Electrospray Ionization Tandem Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Method to Identify Three Quality Grades of Herbal Medicine Ophiopogonis Radix by Microscopic Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Homoisoflavonoids and the Antioxidant Activity of Ophiopogon japonicus Root - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of Ophiopogon japonicus and Liriope spicata var. prolifera from Different Origins Based on Multi-Component Quantification and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization and Discrimination of Ophiopogonis Radix with Different Levels of Sulfur Fumigation Based on UPLC-QTOF-MS Combined Molecular Networking with Multivariate Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the Biosynthesis and Molecular Evolution of Steroidal Saponins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

What is the chemical structure of Ophiopogonin B

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of promising natural compounds is paramount. Ophiopogonin B, a steroidal saponin primarily isolated from the tubers of Ophiopogon japonicus, has garnered significant interest for its diverse pharmacological activities. This technical guide provides a detailed overview of the chemical structure of this compound, its physicochemical properties, a representative experimental protocol for its isolation, and an illustration of its structural relationships.

Chemical Structure and Properties

This compound is a complex steroidal saponin.[1] Its structure is characterized by a spirostane-type aglycone, ruscogenin, linked to a disaccharide moiety. Specifically, it is identified as ruscogenin 1-O-α-L-rhamnopyranosyl-(1→2)-β-D-fucopyranoside.[2] This linkage to the C1 hydroxyl group of the aglycone is a noteworthy feature.[2]

The molecular formula of this compound is C₃₉H₆₂O₁₂[1][3][4][5][6], and its molecular weight is 722.91 g/mol .[3][5][6] The compound is typically a powder in its physical form.[3][4]

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₉H₆₂O₁₂ | [1][3][4][5][6] |

| Molecular Weight | 722.91 g/mol | [3][5][6] |

| CAS Number | 38971-41-4 | [3][4] |

| IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | [7][8] |

| Synonyms | Prosapogenin D3, OJV-III, (-)-Ophiopogonin B | [1][4][6][7] |

| Physical Description | Powder | [3][4] |

| Purity | 95%~99% | [4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3][8] |

Experimental Protocols

The isolation and purification of this compound are critical for its study and potential therapeutic application. The following is a representative experimental protocol for its extraction from Ophiopogon japonicus.

Protocol: Isolation of this compound from Ophiopogon japonicus

-

Extraction: The dried and powdered tubers of Ophiopogon japonicus are extracted with methanol at room temperature. The extraction process is repeated multiple times to ensure a comprehensive recovery of the saponins.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol. The saponins, including this compound, will be enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by repeated column chromatography on silica gel or by using other techniques like preparative high-performance liquid chromatography (HPLC).

-

Characterization: The purified this compound is identified and its structure confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Structural Relationships

The chemical structure of this compound is fundamentally based on its aglycone, ruscogenin. The following diagram illustrates this hierarchical relationship.

Signaling Pathways and Biological Activity

This compound has demonstrated significant potential as a therapeutic agent, particularly in oncology. It is a prospective inhibitor of the PI3K/Akt signaling pathway.[3] Research has shown that this compound can induce apoptosis, mitotic catastrophe, and autophagy in cancer cells.[3][4] The diagram below illustrates a simplified workflow of its proposed mechanism of action in cancer cells.

References

- 1. CAS 38971-41-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Studies on the Constituents of Ophiopogonis Tuber. II. On the Structure of this compound [jstage.jst.go.jp]

- 3. This compound | CAS:38971-41-4 | Manufacturer ChemFaces [chemfaces.com]

- 4. CAS 38971-41-4 | this compound [phytopurify.com]

- 5. This compound | 38971-41-4 [chemicalbook.com]

- 6. Natural Product Description|this compound [sinophytochem.com]

- 7. This compound | C39H62O12 | CID 46173857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. China this compound Manufacturers and Suppliers - Wholesale Products - Baoji Herbest Bio-Tech Co.,Ltd [bjherbest.com]

Ophiopogonin B: A Multi-Targeted Approach to Cancer Therapy

An In-depth Technical Guide on the Core Mechanisms of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogonin B (OP-B), a steroidal saponin isolated from the traditional Chinese medicinal herb Radix Ophiopogon japonicus, has emerged as a promising multi-targeted agent in oncology research.[1] Extensive preclinical studies have demonstrated its potent anti-cancer activities across a spectrum of malignancies, including non-small cell lung, colon, liver, and gastric cancers.[2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's therapeutic effects. It details the compound's ability to induce multiple forms of programmed cell death, arrest the cell cycle, and inhibit metastasis and angiogenesis through the modulation of critical signaling pathways. This document synthesizes quantitative data, provides detailed experimental methodologies, and visualizes complex molecular interactions to serve as a vital resource for professionals in cancer research and drug development.

Core Mechanisms of Anti-Cancer Action

This compound exerts its anti-neoplastic effects through a multi-pronged approach, simultaneously targeting several core processes essential for tumor growth and survival.

Induction of Programmed Cell Death

OP-B is a potent inducer of various forms of programmed cell death, often in a cell-type-specific manner.

-

Apoptosis: In nasopharyngeal carcinoma (NPC) cells, OP-B induces apoptosis by increasing the accumulation of reactive oxygen species (ROS) and disrupting mitochondrial integrity.[5][6] This process involves modulating the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins and activating executioner caspases like caspase-3.[5][7] In some contexts, such as in A549 lung cancer cells, OP-B can induce a caspase- and mitochondrial-independent form of apoptosis.[1][8] Furthermore, OP-B can sensitize cancer cells to other apoptosis-inducing agents like TRAIL by downregulating the cellular FLICE-like inhibitory protein (c-FLIP).[9]

-

Autophagy: A hallmark of OP-B's action is the induction of autophagy, characterized by the formation of double-membraned autophagosomes.[10][11] This is prominently observed in non-small cell lung cancer (NSCLC) and colon cancer cells.[10][12] The role of autophagy in OP-B-mediated cell death is complex; in A549 cells, inhibition of autophagy was found to attenuate cell viability, suggesting a pro-death role.[1] The induction of autophagy is often linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.[10][11]

-

Ferroptosis: In gastric cancer cells, OP-B has been shown to induce ferroptosis, an iron-dependent form of regulated cell death. The mechanism involves the suppression of the GPX4/xCT antioxidant system, leading to lipid peroxidation and cell death.[3] This effect was reversible by the ferroptosis inhibitor ferrostatin-1.[3]

-

Pyroptosis: In cisplatin-resistant A549/DDP lung cancer cells, OP-B was found to induce pyroptosis, a pro-inflammatory form of cell death.[13] This mechanism is dependent on the Caspase-1/GSDMD pathway and suggests a potential role for OP-B in overcoming chemotherapy resistance.[13]

Inhibition of Cell Proliferation and Cell Cycle Arrest

OP-B effectively suppresses the proliferation of various cancer cell lines.[14] This anti-proliferative effect is closely linked to its ability to induce cell cycle arrest. Depending on the cancer cell type, OP-B can cause arrest at different phases of the cell cycle. For instance, it induces G0/G1 phase arrest in colon cancer and some NSCLC cell lines[10][12], while in A549 lung adenocarcinoma cells, it leads to arrest in the S and G2/M phases, resulting in mitotic catastrophe.[1][8]

Suppression of Cancer Metastasis and Angiogenesis

A critical aspect of OP-B's anti-cancer profile is its ability to inhibit metastasis and angiogenesis, key processes in tumor progression and mortality.[15][16]

-

Inhibition of Migration and Invasion: OP-B significantly reduces the migratory and invasive capabilities of cancer cells, such as A549 lung cancer cells.[14][16] This is achieved by modulating the epithelial-mesenchymal transition (EMT), a process where cancer cells gain migratory properties. OP-B treatment has been shown to increase the expression of epithelial markers like E-cadherin while decreasing mesenchymal markers such as N-cadherin and transcriptional repressors like Snail and ZEB1.[15][16]

-

Inhibition of Angiogenesis: OP-B inhibits the formation of new blood vessels, a process vital for tumor growth and metastasis.[16] In vivo Matrigel plug assays have confirmed that OP-B can inhibit angiogenesis.[16] The mechanism involves the downregulation of key receptors like VEGFR2 and Tie-2 in endothelial cells.[16]

Modulation of Key Signaling Pathways

The diverse anti-cancer effects of this compound are orchestrated through its interaction with a network of intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in cancer.[17] OP-B is a potent inhibitor of this pathway.[10][11] By inhibiting the phosphorylation of key components like Akt and the downstream effector p70S6K, OP-B releases the inhibitory brake on autophagy, leading to its induction in NSCLC cells.[10][11] This mechanism is a cornerstone of its autophagy-inducing and anti-proliferative effects.[10][18]

Caption: this compound inhibits the PI3K/Akt/mTOR pathway to induce autophagy.

JNK/c-Jun Pathway

In colon cancer cells, OP-B activates the c-Jun N-terminal kinase (JNK)/c-Jun signaling pathway.[12] Activation of this stress-response pathway contributes to both apoptosis and autophagy, highlighting a different upstream mechanism for OP-B's action in gastrointestinal cancers compared to lung cancer.[12]

Caption: this compound activates the JNK/c-Jun pathway to induce cell death.

EphA2/Akt Pathway

The anti-metastatic and anti-angiogenic effects of OP-B in A549 lung cancer cells are mediated by the inhibition of the EphA2/Akt signaling pathway.[15][16] OP-B downregulates both the expression and phosphorylation of the EphA2 receptor tyrosine kinase, which in turn inhibits Akt activation, leading to a reduction in cell migration, invasion, and tube formation.[15][16]

Hippo-YAP Pathway

In nasopharyngeal carcinoma, OP-B induces ROS-dependent apoptosis by modulating the Hippo pathway.[5][19] OP-B treatment leads to increased phosphorylation of Yes-associated protein (YAP), a key downstream effector of the Hippo pathway.[5] Phosphorylation of YAP promotes its cytoplasmic retention and degradation, preventing it from acting as a nuclear transcription co-activator for pro-survival genes.[5][20]

Caption: this compound induces apoptosis via the Hippo-YAP pathway in NPC.

Other Modulated Pathways

-

JAK2/STAT3 Pathway: OP-B can inhibit the phosphorylation of JAK2 and STAT3 in hepatocellular carcinoma cells, leading to decreased viability and invasion.[2][7] A related compound, Ophiopogonin D, also abrogates STAT3 signaling in NSCLC.[21][22]

-

Wnt/β-catenin Pathway: In NSCLC, OP-B inhibits migration and invasion by enhancing the interaction between Axin and β-catenin, promoting the degradation of β-catenin.[14]

-

AMPK Pathway: OP-B activates AMPK signaling in hepatocellular carcinoma, which contributes to its anti-tumor effects.[2][23]

Quantitative Data Summary

The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time | Reference |

| A549 | Non-Small Cell Lung Cancer | 14.22 ± 1.94 | Not Specified | [14] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 12.14 ± 2.01 | Not Specified | [14] |

| NCI-H460 | Non-Small Cell Lung Cancer | 6.11 ± 1.83 | Not Specified | [14] |

| A549/DDP | Cisplatin-Resistant NSCLC | ~30 (relative sensitivity) | 24h | [13] |

| HT-29 | Colon Cancer | ~10-20 (effective range) | Not Specified | [12] |

| HCT-116 | Colon Cancer | ~10-20 (effective range) | Not Specified | [12] |

| AGS | Gastric Cancer | ~10 (effective conc.) | 24h | [3] |

| NCI-N87 | Gastric Cancer | ~20 (effective conc.) | 24h | [3] |

Table 2: Summary of this compound's Effects on Key Protein Markers

| Cancer Type | Key Protein Marker | Effect of OP-B | Pathway | Reference |

| NSCLC | p-Akt (Ser473) | ↓ | PI3K/Akt | [10][11] |

| NSCLC | LC3-II | ↑ | Autophagy | [10][11] |

| NSCLC | E-cadherin | ↑ | EMT | [15][16] |

| NSCLC | N-cadherin | ↓ | EMT | [15][16] |

| NSCLC | p-EphA2 (Ser897) | ↓ | EphA2/Akt | [15][16] |

| Colon Cancer | p-JNK | ↑ | JNK/c-Jun | [12] |

| Colon Cancer | Beclin-1 | ↑ | Autophagy | [12] |

| Nasopharyngeal Carcinoma | p-YAP | ↑ | Hippo-YAP | [5] |

| Nasopharyngeal Carcinoma | Bax/Bcl-2 Ratio | ↑ | Apoptosis | [5] |

| Gastric Cancer | GPX4 | ↓ | Ferroptosis | [3] |

| Gastric Cancer | xCT (SLC7A11) | ↓ | Ferroptosis | [3] |

| Hepatocellular Carcinoma | p-STAT3 | ↓ | JAK2/STAT3 | [2][7] |

| Hepatocellular Carcinoma | p-AMPK | ↑ | AMPK | [2][23] |

Key Experimental Protocols

The following are generalized methodologies for key experiments frequently used to elucidate the mechanism of action of this compound.

Cell Viability Assessment (CCK-8 Assay)

This assay measures cell viability based on the bioreduction of a WST-8 tetrazolium salt by cellular dehydrogenases into a colored formazan product.

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) into 96-well plates at a density of 3,000-5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 40 µM) for specified time points (e.g., 24, 48, 72 hours).[3]

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control group.

Western Blot Analysis of Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

Caption: Standard workflow for Western Blot analysis.

-

Sample Preparation: Treat cells with OP-B for the desired time. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody (e.g., against p-Akt, LC3, Caspase-3) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[5][10]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture & Treatment: Culture cells to ~70% confluency and treat with OP-B for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[5][10]

Autophagy Assessment (TEM and LC3 Western Blot)

Autophagy is typically confirmed by visualizing autophagosomes via Transmission Electron Microscopy (TEM) and by detecting the conversion of LC3-I to LC3-II via Western blot.

-

Transmission Electron Microscopy (TEM):

-

Treat cells with OP-B (e.g., 10 µM for 48h).[10]

-

Fix cells with glutaraldehyde, post-fix with osmium tetroxide, dehydrate through an ethanol series, and embed in resin.

-

Cut ultra-thin sections and stain with uranyl acetate and lead citrate.

-

Examine the sections with a transmission electron microscope, looking for characteristic double-membraned vacuoles (autophagosomes).[1][10]

-

-

LC3-II Western Blot:

Conclusion and Future Directions

This compound is a compelling natural product with significant anti-cancer potential, characterized by its ability to modulate a wide array of cellular processes and signaling pathways. Its multifaceted mechanism of action—encompassing the induction of apoptosis, autophagy, ferroptosis, and pyroptosis, alongside the inhibition of cell cycle progression, metastasis, and angiogenesis—makes it a promising candidate for further development.[1][3][13][16] The compound's capacity to target key oncogenic pathways such as PI3K/Akt, JNK, and STAT3 underscores its potential to overcome the resistance mechanisms that plague conventional chemotherapies.[2][10][12] Future research should focus on optimizing its therapeutic index, exploring synergistic combinations with existing anti-cancer drugs, and advancing its evaluation in more complex preclinical and clinical settings to fully harness its therapeutic potential.

References

- 1. This compound induces apoptosis, mitotic catastrophe and autophagy in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound induces gastric cancer cell death by blocking the GPX4/xCT-dependent ferroptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. e-tarjome.com [e-tarjome.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. This compound induces reactive oxygen species‑dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. This compound sensitizes TRAIL-induced apoptosis through activation of autophagy flux and downregulates cellular FLICE-like inhibitory protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound-induced autophagy in non-small cell lung cancer cells via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-induced autophagy in non-small cell lung cancer cells via inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound alleviates cisplatin resistance of lung cancer cells by inducing Caspase-1/GSDMD dependent pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound suppresses the metastasis and angiogenesis of A549 cells in vitro and in vivo by inhibiting the EphA2/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound suppresses the metastasis and angiogenesis of A549 cells in vitro and in vivo by inhibiting the EphA2/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. This compound induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - ProQuest [proquest.com]

- 21. Ophiopogonin D, a Steroidal Glycoside Abrogates STAT3 Signaling Cascade and Exhibits Anti-Cancer Activity by Causing GSH/GSSG Imbalance in Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. spandidos-publications.com [spandidos-publications.com]

Ophiopogonin B: A Comprehensive Review of its Pharmacological Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonin B (OP-B), a steroidal saponin extracted from the root of Ophiopogon japonicus, is a bioactive compound that has garnered significant attention for its diverse pharmacological activities.[1] Traditionally used in Chinese medicine, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential, particularly in the realm of oncology.[2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anti-cancer effects. It summarizes key quantitative data, details experimental protocols for pivotal studies, and visualizes the intricate signaling pathways modulated by this promising natural product.

Pharmacological Properties and Quantitative Data

This compound exhibits a range of pharmacological effects, with its anti-tumor activity being the most extensively studied. It has been shown to inhibit cell proliferation, migration, and invasion, and induce apoptosis and autophagy in various cancer cell lines.[3][4]

In Vitro Efficacy

The cytotoxic and anti-proliferative effects of this compound have been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in Table 1.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| A549 | Non-Small Cell Lung Cancer | 14.22 ± 1.94 | CCK-8 | [4] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 12.14 ± 2.01 | CCK-8 | [4] |

| NCI-H460 | Non-Small Cell Lung Cancer | 16.11 ± 1.83 | MTT/Alamar Blue | [4] |

| MHCC97-H | Hepatocellular Carcinoma | Not explicitly stated, but significant anti-proliferative effects observed at 5, 10, and 20 µM. | CCK-8 | [3] |

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

In Vivo Efficacy

Preclinical studies using animal models have demonstrated the anti-tumor potential of this compound in vivo. Key findings from xenograft models are presented in Table 2.

| Cancer Type | Cell Line Xenograft | Animal Model | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |

| Hepatocellular Carcinoma | MHCC97-H | Nude mice | Not explicitly stated in the provided abstract. | Not explicitly stated in the provided abstract. | Significant inhibition of tumor growth. | [3] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, leading to decreased cancer cell viability.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, promoting proliferation and metastasis. This compound has been found to suppress this pathway by enhancing the interaction between Axin and β-catenin, leading to β-catenin degradation.[4]

Caption: this compound suppresses the Wnt/β-catenin signaling pathway.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the pharmacological properties of this compound, this section provides detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (CCK-8)

This protocol is based on the methodology used to determine the IC50 values of this compound in non-small cell lung cancer cell lines.[4]

Materials:

-

A549, NCI-H1299, or NCI-H460 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 4 × 10³ cells/well in 100 µL of complete RPMI-1640 medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0 to 100 µM. The final DMSO concentration should be less than 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control group (medium with DMSO).

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plates for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control group and determine the IC50 value using appropriate software.

Western Blot Analysis

This protocol outlines the general steps for analyzing protein expression levels in cells treated with this compound, as performed in studies investigating its effect on signaling pathways.[4]

Materials:

-

Cancer cells (e.g., A549, NCI-H1299, NCI-H460)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, β-catenin, etc.)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for the specified duration.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in SDS loading buffer for 5-10 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Transwell Invasion Assay

This protocol describes the method used to assess the effect of this compound on the invasive capacity of cancer cells.[3][4]

Materials:

-

Cancer cells (e.g., A549, NCI-H1299, MHCC97-H)

-

Transwell inserts (8 µm pore size)

-

Matrigel

-

Serum-free medium

-

Medium with 10% FBS (as a chemoattractant)

-

Cotton swabs

-

Methanol

-

Crystal violet stain

-

Microscope

Procedure:

-

Coat the upper surface of the Transwell inserts with diluted Matrigel and incubate at 37°C for 30-60 minutes to allow for gelling.

-

Harvest and resuspend the cancer cells in serum-free medium.

-

Seed the cells (e.g., 5 × 10⁴ cells) into the upper chamber of the Matrigel-coated inserts.

-

Add medium containing 10% FBS to the lower chamber as a chemoattractant.

-

Add different concentrations of this compound to the upper chamber.

-

Incubate the plates for 24-48 hours at 37°C.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 15 minutes.

-

Stain the cells with 0.1% crystal violet for 20 minutes.

-

Gently wash the inserts with PBS.

-

Count the number of invaded cells in several random fields under a microscope.

Conclusion

This compound is a promising natural compound with significant pharmacological properties, particularly in the context of cancer therapy. Its ability to modulate key signaling pathways such as PI3K/Akt and Wnt/β-catenin underscores its potential as a multi-targeted therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic applications of this compound and accelerating its potential translation into clinical practice. Further research is warranted to fully elucidate its mechanisms of action, evaluate its safety and efficacy in more complex preclinical models, and ultimately, in human clinical trials.

References

- 1. This compound | C39H62O12 | CID 46173857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ophiopogon japonicus and its active compounds: A review of potential anticancer effects and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

Ophiopogonin B discovery and historical background

For Researchers, Scientists, and Drug Development Professionals

Introduction: Discovery and Historical Context

Ophiopogonin B is a naturally occurring steroidal saponin first isolated from the tuberous roots of Ophiopogon japonicus (L.f.) Ker-Gawl., a perennial herb belonging to the Liliaceae family.[1][2] This plant, commonly known as "Maidong" in Traditional Chinese Medicine (TCM), has a long and well-documented history of use in East Asia for treating a variety of ailments, including respiratory diseases, cardiac disorders, and as a general tonic.[1][2] The traditional use of Ophiopogon japonicus spurred scientific interest in its chemical constituents, leading to the identification of a series of bioactive saponins, including this compound, Ophiopogonin D, and others.[3] this compound, as a significant component, has garnered considerable attention for its diverse pharmacological activities, particularly its potential as an anticancer agent.[2]

Chemical Properties

This compound is characterized by a spirostanol steroidal aglycone linked to a sugar moiety. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C39H62O12 |

| Molecular Weight | 722.91 g/mol |

| CAS Number | 38971-41-4 |

| Appearance | White powder |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

Pharmacological Activities and Mechanism of Action

This compound exhibits a range of pharmacological effects, with its anticancer properties being the most extensively studied. It has been shown to inhibit the proliferation, migration, and invasion of various cancer cells and to induce apoptosis and autophagy.[2] The primary mechanisms of action elucidated to date involve the modulation of key cellular signaling pathways.

Anticancer Activity

This compound has demonstrated cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound in several cancer cell lines are presented in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon Cancer | ~10-20 |

| HCT-116 | Colon Cancer | ~10-20 |

| SGC-7901 | Gastric Cancer | Not specified |

| A549 | Non-small cell lung cancer | Not specified |

| NCI-H157 | Non-small cell lung cancer | Not specified |

| NCI-H460 | Non-small cell lung cancer | Not specified |

| MCF-7 | Breast Cancer | Not specified |

| MDA-MB-231 | Breast Cancer | Not specified |

Note: Specific IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.

The anticancer effects of this compound are mediated through its influence on several critical signaling pathways:

-

PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the phosphorylation of Akt and downstream effectors like mTOR, leading to the induction of autophagy in cancer cells.

-

JNK/c-Jun Pathway: Activation of the JNK/c-Jun signaling pathway by this compound is associated with the induction of both apoptosis and autophagy in colon cancer cells.

-

Wnt/β-catenin Pathway: this compound can suppress the migration and invasion of cancer cells by inhibiting the Wnt/β-catenin signaling pathway, which plays a crucial role in epithelial-mesenchymal transition (EMT).

Anti-inflammatory and Antioxidant Activities

While less studied than its anticancer effects, this compound is also reported to possess anti-inflammatory and antioxidant properties, contributing to the traditional uses of Ophiopogon japonicus.

Toxicology and Pharmacokinetics

Toxicology

Pharmacokinetics

Detailed pharmacokinetic studies focusing specifically on this compound (absorption, distribution, metabolism, and excretion - ADME) are limited. Much of the available research on the pharmacokinetics of saponins from Ophiopogon japonicus has centered on Ophiopogonin D. For instance, a study on Ophiopogonin D in rats after intravenous administration revealed a two-compartment model with a terminal half-life of approximately 17.29 minutes.[3][4] Given the structural similarities between this compound and Ophiopogonin D, their pharmacokinetic profiles may share some characteristics, but dedicated studies on this compound are necessary to determine its specific ADME properties. The lack of comprehensive pharmacokinetic data for this compound represents a significant knowledge gap and an important area for future investigation.

Experimental Protocols

Extraction and Isolation of this compound

The following is a representative protocol for the extraction and isolation of this compound from the tuberous roots of Ophiopogon japonicus, synthesized from various reported methodologies.

5.1.1. Ultrasonic-Assisted Extraction

-

Sample Preparation: Air-dried tuberous roots of Ophiopogon japonicus are pulverized into a fine powder (approximately 40-60 mesh).

-

Extraction Solvent: A solution of 70-80% ethanol in deionized water is prepared.

-

Ultrasonic Extraction:

-

The powdered plant material is mixed with the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (g/mL).

-

The mixture is subjected to ultrasonic-assisted extraction using a probe or bath sonicator.

-

Typical extraction parameters are: ultrasonic power of 200-400 W, temperature of 50-60 °C, and an extraction time of 30-60 minutes.[5]

-

The extraction process is repeated 2-3 times to ensure maximum yield.

-

-

Filtration and Concentration: The combined extracts are filtered through cheesecloth and then with filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 60 °C to obtain a crude extract.

5.1.2. Purification by Macroporous Resin Column Chromatography

-

Resin Preparation: A macroporous adsorption resin (e.g., D101 or AB-8) is pre-treated by soaking sequentially in ethanol and then deionized water.

-

Column Loading: The crude extract is dissolved in a small amount of deionized water and loaded onto the prepared resin column.

-

Elution:

-

The column is first washed with deionized water to remove sugars and other polar impurities.

-

The saponin-rich fraction is then eluted with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, and 95% ethanol).

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound. Fractions rich in the target compound are pooled and concentrated.

5.1.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

Sample Preparation: The enriched saponin fraction is dissolved in methanol and filtered through a 0.45 µm membrane filter.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 20 mm, 10 µm) is typically used.

-

Mobile Phase: A gradient elution system of acetonitrile (A) and water (B) is commonly employed. A typical gradient might be: 0-10 min, 20-30% A; 10-40 min, 30-50% A; 40-50 min, 50-70% A.

-

Flow Rate: The flow rate is adjusted based on the column dimensions, typically in the range of 5-15 mL/min.

-

Detection: Detection is performed using a UV detector at a wavelength of 203 nm or an evaporative light scattering detector (ELSD).

-

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected, pooled, and concentrated to yield the purified compound. The purity is then confirmed by analytical HPLC and spectroscopic methods (e.g., MS, NMR).

Analytical Quantification of this compound by HPLC-MS/MS

The following protocol outlines a general procedure for the quantitative analysis of this compound in biological or extract samples.

-

Sample Preparation:

-

Plasma/Tissue: Protein precipitation is performed by adding a threefold excess of acetonitrile or methanol containing an internal standard (e.g., digoxin). The mixture is vortexed and centrifuged, and the supernatant is collected and dried. The residue is reconstituted in the initial mobile phase.

-

Plant Extract: The extract is dissolved in methanol, filtered, and diluted to an appropriate concentration.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column with smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm) is used for high-resolution separation.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides better sensitivity for this compound.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to autophagy induction.

Caption: this compound activates the JNK/c-Jun pathway, promoting apoptosis and autophagy.

Caption: this compound inhibits the Wnt/β-catenin pathway, suppressing EMT and metastasis.

Experimental Workflow

Caption: Workflow for the extraction, purification, and analysis of this compound.

Conclusion and Future Directions

This compound, a steroidal saponin from the well-known medicinal plant Ophiopogon japonicus, has emerged as a promising natural product with significant pharmacological potential, particularly in the field of oncology. Its ability to modulate multiple key signaling pathways, leading to the inhibition of cancer cell growth and metastasis, underscores its therapeutic promise. This guide has provided a comprehensive overview of the discovery, chemical properties, pharmacological activities, and analytical methodologies related to this compound.

However, several knowledge gaps remain that warrant further investigation. The lack of specific toxicological data (LD50) and a detailed pharmacokinetic profile for this compound are critical areas that need to be addressed to advance its preclinical and potential clinical development. Future research should focus on:

-

Comprehensive Toxicological Studies: To determine the LD50 and assess the acute and chronic toxicity of purified this compound.

-

Detailed Pharmacokinetic (ADME) Studies: To understand the absorption, distribution, metabolism, and excretion of this compound in vivo.

-

In Vivo Efficacy Studies: To further validate the anticancer effects of this compound in various animal models of cancer.

-

Exploration of Other Pharmacological Activities: To investigate its potential in treating other conditions, such as inflammatory diseases.

Addressing these research questions will be crucial in fully elucidating the therapeutic potential of this compound and paving the way for its potential application in modern medicine.

References

- 1. cancer cells ic50: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative determination of ophiopogonin d by liquid chromatography/electrospray ionization mass spectrometry and its pharmacokinetics in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. optimization-of-ultrasonic-assisted-extraction-and-bioactivity-of-ophiopogon-japonicus-polysaccharides-by-response-surface-methodology - Ask this paper | Bohrium [bohrium.com]

Ophiopogonin B: An In-Depth Technical Guide to In Vitro Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ophiopogonin B (OP-B), a steroidal saponin isolated from the tuberous roots of Ophiopogon japonicus, has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-tumor effects demonstrated in a multitude of in vitro studies. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound. It details the molecular mechanisms, presents quantitative data from key studies, outlines experimental protocols for replication and further investigation, and visualizes complex pathways and workflows. The information is intended to serve as a foundational resource for researchers exploring OP-B as a potential therapeutic agent.

Introduction to this compound

This compound is a major bioactive constituent of Radix Ophiopogon Japonicus, a herb used in traditional Chinese medicine for treating pulmonary and cardiovascular diseases.[1][2][3] Modern pharmacological research has revealed its broad-spectrum anti-tumor properties against various cancers, including non-small cell lung cancer, hepatocellular carcinoma, nasopharyngeal carcinoma, and colon cancer.[4][5][6][7] The therapeutic potential of OP-B stems from its ability to modulate a complex network of intracellular signaling pathways, leading to the induction of apoptosis, autophagy, cell cycle arrest, and the inhibition of metastasis and angiogenesis.[8][9][10] This document synthesizes the current in vitro research to provide a detailed understanding of its mechanisms of action.

Core Signaling Pathway Modulation

This compound exerts its cellular effects by targeting multiple, often interconnected, signaling cascades. The following sections detail its impact on the most significantly affected pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. This compound has been repeatedly shown to be a potent inhibitor of this pathway.[1][11]

In non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC) cells, OP-B treatment leads to a significant reduction in the phosphorylation of key pathway components, including Akt (at Ser473 and Thr308) and the downstream effector p70S6K.[2][5] This inhibition disrupts the pro-survival signaling, contributing to cell growth arrest and the induction of autophagy.[1][2] Studies suggest that OP-B's effect on this pathway in HCC may be mediated by its downregulation of Protein Tyrosine Phosphatase 1B (PTP1B).[5][12]

Hippo Pathway

The Hippo signaling pathway plays a crucial role in controlling organ size and suppressing tumor growth by regulating cell proliferation and apoptosis. A key effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP). In nasopharyngeal carcinoma (NPC) cells, this compound was found to activate the Hippo pathway.[4]

Treatment with OP-B increased the expression of the core Hippo kinases, mammalian STE20-like kinase 1 (MST1) and large tumor suppressor 1 (LATS1).[4][13] This activation leads to the phosphorylation of YAP, which promotes its cytoplasmic retention and degradation, thereby preventing its nuclear translocation and subsequent activation of pro-proliferative genes.[4][14] This action, coupled with an increase in nuclear forkhead box transcription factor O1 (FOXO1), contributes to OP-B-induced, ROS-dependent apoptosis.[4]

Apoptosis and Autophagy Induction

This compound is a potent inducer of multiple forms of programmed cell death.

Apoptosis: In NPC and gastric cancer cells, OP-B induces mitochondria-mediated apoptosis.[4] This is characterized by an increase in the Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, and subsequent activation of executioner caspase-3, leading to PARP cleavage.[4] Interestingly, in A549 lung cancer cells, OP-B-induced apoptosis appears to be caspase and mitochondrial-independent.[8] In androgen-independent prostate cancer cells, the related compound Ophiopogonin D' induces apoptosis via a RIPK1-dependent pathway.[15]

Autophagy: In NSCLC cells, OP-B treatment leads to the accumulation of autophagic vacuoles with double-layered membranes and increases the conversion of LC3-I to LC3-II, a hallmark of autophagy.[1][7][8] This autophagic response is often linked to the inhibition of the PI3K/Akt pathway and can contribute to cell death.[1][8]

Pyroptosis: In cisplatin-resistant A549/DDP lung cancer cells, OP-B was shown to induce pyroptosis, a form of inflammatory cell death dependent on Caspase-1 and Gasdermin D (GSDMD), suggesting a mechanism to overcome chemoresistance.[16]

Ferroptosis: In gastric cancer cells, OP-B can induce ferroptosis, an iron-dependent form of cell death, by reducing the expression of glutathione peroxidase 4 (GPX4) and the cystine/glutamate antiporter xCT (SLC7A11).[17]

Other Modulated Pathways

-

MAPK Pathway: Ophiopogonin D, a related saponin, has been shown to inhibit the p38 MAPK pathway, but not ERK1/2, to suppress cancer cell invasion.[18] Other studies on extracts containing Ophiopogonins show inhibition of ERK1/2 and JNK phosphorylation in macrophages.[19]

-

AMPK Pathway: In HCC cells, OP-B activates the AMP-activated protein kinase (AMPK) pathway, a key cellular energy sensor with tumor-suppressive functions, which works in concert with PI3K/Akt inhibition.[5][12]

-

NF-κB Pathway: Ophiopogonin D can inhibit the sustained activation of the NF-κB signaling pathway, a key driver of inflammation, by preventing the nuclear translocation of the p65 subunit.[20][21][22]

-

Wnt/β-catenin Pathway: OP-B can inhibit NSCLC cell migration and invasion by enhancing the interaction between Axin and β-catenin, promoting the degradation of β-catenin and suppressing the epithelial-mesenchymal transition (EMT) process.[9]

Quantitative Data Summary

The in vitro effects of this compound are dose- and time-dependent. The following tables summarize key quantitative findings from various studies.

Table 1: IC50 Values of this compound on Cell Viability

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Citation |

|---|---|---|---|---|

| A549 | Non-Small Cell Lung | 14.22 ± 1.94 | 24h | [6][9] |

| NCI-H1299 | Non-Small Cell Lung | 12.14 ± 2.01 | 24h | [6][9] |

| NCI-H460 | Non-Small Cell Lung | 16.11 ± 1.83 | 24h | [6][9] |

| A549/DDP | Cisplatin-Resistant NSCLC | ~20 (estimated) | 24h | [16] |

| A549 | NSCLC (Parental) | ~40 (estimated) | 24h | [16] |

| SKOV3 | Ovarian Cancer | Not specified | - | [23] |

| A2780 | Ovarian Cancer | Not specified | - |[23] |

Table 2: Modulation of Key Signaling Proteins by this compound

| Cell Line | Target Protein | Effect | Concentration (µM) | Citation |

|---|---|---|---|---|

| C666-1, HK1 | Bax/Bcl-2 Ratio | Increased | 5, 10, 20 | [4] |

| C666-1, HK1 | Cleaved Caspase-3 | Increased | 5, 10, 20 | [4] |

| C666-1, HK1 | p-YAP | Increased | 5, 10, 20 | [4] |

| C666-1, HK1 | YAP | Suppressed | 5, 10, 20 | [4] |

| NCI-H157 | p-Akt (Ser473, Thr308) | Inhibited | Not specified | [2] |

| NCI-H460 | p-Akt, p-p70S6K | Inhibited | Not specified | [1][2] |

| MHCC97-H | p-PI3K, p-Akt | Inhibited | Not specified | [5] |

| MHCC97-H | p-AMPK | Enhanced | Not specified | [5] |

| HT-29, HCT-116 | Beclin 1, LC3-II | Increased | Not specified | [7] |

| HT-29, HCT-116 | p62 | Decreased | Not specified | [7] |

| AGS, NCI-N87 | GPX4, xCT | Reduced | 10, 20 | [17] |

| SKOV3 | p-STAT3 | Down-regulated | Not specified |[23] |

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to investigate the effects of this compound.

General Experimental Workflow

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells (e.g., A549, C666-1) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound (dissolved in DMSO and then diluted in culture medium to a final DMSO concentration <0.1%) to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40 µM).[4] Replace the medium in each well with 100 µL of the OP-B-containing medium.

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.[6] Incubate for 1-4 hours at 37°C. If using MTT, subsequently solubilize the formazan crystals with 150 µL of DMSO.

-

Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[6]

-

Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as phosphorylated Akt or cleaved Caspase-3.

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt, anti-YAP, anti-LC3) overnight at 4°C.[4][14]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Collection: Culture and treat cells with this compound as described previously. Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4]

-

Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

Conclusion and Future Directions

This compound is a multi-target compound that disrupts key oncogenic signaling pathways, leading to various forms of cancer cell death and the inhibition of malignant progression in vitro. Its ability to simultaneously modulate the PI3K/Akt, Hippo, and cell death pathways highlights its potential as a promising candidate for cancer therapy. Furthermore, its capacity to induce pyroptosis in drug-resistant cells opens a new avenue for overcoming chemotherapy failure.

Future in vitro research should focus on:

-

Target Deconvolution: Identifying the direct molecular binding targets of OP-B to better understand its upstream mechanism of action.

-

Combination Therapies: Investigating synergistic effects when combined with conventional chemotherapeutics or other targeted agents.

-

Resistance Mechanisms: Exploring potential mechanisms by which cancer cells might develop resistance to OP-B.

-

Pathway Crosstalk: Further elucidating the complex interplay between the various signaling cascades modulated by OP-B.

This guide provides a solid framework for scientists and researchers to build upon, accelerating the translation of this compound from a promising natural compound to a potential clinical therapeutic.

References

- 1. This compound-induced autophagy in non-small cell lung cancer cells via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-induced autophagy in non-small cell lung cancer cells via inhibition of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ophiopogon Polysaccharide Promotes the In Vitro Metabolism of Ophiopogonins by Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces reactive oxygen species-dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ophiopogonin-B targets PTP1B to inhibit the malignant progression of hepatocellular carcinoma by regulating the PI3K/AKT and AMPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jcancer.org [jcancer.org]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. This compound induces apoptosis, mitotic catastrophe and autophagy in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound inhibits migration and invasion in non-small cell lung cancer cells through enhancing the interaction between Axin and β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound suppresses the metastasis and angiogenesis of A549 cells in vitro and in vivo by inhibiting the EphA2/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Ophiopogonin B induces reactive oxygen speciesdependent apoptosis...: Ingenta Connect [ingentaconnect.com]

- 14. This compound induces reactive oxygen species‑dependent apoptosis through the Hippo pathway in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Ophiopogonin D′, a Natural Product From Radix Ophiopogonis, Induces in Vitro and in Vivo RIPK1-Dependent and Caspase-Independent Apoptotic Death in Androgen-Independent Human Prostate Cancer Cells [frontiersin.org]

- 16. This compound alleviates cisplatin resistance of lung cancer cells by inducing Caspase-1/GSDMD dependent pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ophiopogonin D Inhibiting Epithelial NF-κB Signaling Pathway Protects Against Experimental Colitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Ophiopogonin D: review of pharmacological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Ophiopogonin D: review of pharmacological activity [frontiersin.org]

- 23. e-tarjome.com [e-tarjome.com]

Unveiling the Molecular Intricacies of Ophiopogonin B: A Technical Guide for Researchers

Abstract

Ophiopogonin B (OP-B), a steroidal saponin isolated from the tuberous root of Ophiopogon japonicus, has garnered significant attention within the scientific community for its diverse pharmacological activities, particularly its potent anti-cancer properties. This technical guide provides an in-depth exploration of the molecular targets of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to facilitate further investigation. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the complex signaling pathways modulated by this promising natural compound.

Introduction

This compound, a natural product derived from a plant long used in traditional medicine, is emerging as a multi-target agent with therapeutic potential in oncology and inflammatory diseases. Its mechanism of action is multifaceted, involving the modulation of several critical signaling cascades that govern cell proliferation, survival, apoptosis, autophagy, and metastasis. This guide synthesizes current research to elucidate the direct and indirect molecular interactions of this compound, providing a foundational understanding for future drug discovery and development efforts.

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values serve as a key metric for its potency.

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| A549 | Non-Small Cell Lung Carcinoma | 14.22 ± 1.94 | [1] |

| NCI-H1299 | Non-Small Cell Lung Carcinoma | 12.14 ± 2.01 | [1] |

| NCI-H460 | Non-Small Cell Lung Carcinoma | 16.11 ± 1.83 | [1] |

| A549/DDP (Cisplatin-resistant) | Non-Small Cell Lung Carcinoma | More sensitive than A549 | [2] |

| HT-29 | Colon Cancer | ~10-20 | [3] |

| HCT-116 | Colon Cancer | ~5-10 | [3] |

| MHCC97-H | Hepatocellular Carcinoma | Concentration-dependent inhibition | [4] |

| SKOV3 | Ovarian Cancer | Concentration-dependent inhibition | [5] |

| A2780 | Ovarian Cancer | Concentration-dependent inhibition | [5] |

Key Molecular Targets and Signaling Pathways

This compound exerts its biological effects by modulating a network of interconnected signaling pathways. The following sections detail its impact on these critical cellular regulation systems.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway, leading to downstream anti-tumor effects. A key target in this pathway is the Protein Tyrosine Phosphatase 1B (PTP1B), which can be downregulated by OP-B, leading to the inactivation of PI3K/Akt signaling.[4][6][7]

MAPK/JNK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the JNK and ERK pathways, are crucial in translating extracellular signals into cellular responses such as proliferation, differentiation, and apoptosis. This compound can activate the JNK/c-Jun signaling pathway, which is associated with the induction of apoptosis and autophagy in cancer cells.[3]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. While some studies on related compounds like Ophiopogonin A and D show inhibition of the NF-κB pathway in inflammatory contexts, the direct and detailed impact of this compound on this pathway in cancer requires further elucidation.[8][9][10]

Hippo Signaling Pathway

The Hippo pathway is an important tumor-suppressing pathway that controls organ size by regulating cell proliferation and apoptosis. This compound has been demonstrated to activate the Hippo pathway, leading to the phosphorylation and cytoplasmic retention of Yes-associated protein (YAP), a key transcriptional co-activator of pro-proliferative and anti-apoptotic genes. This results in the suppression of NPC cell proliferation and induction of apoptosis.[2][11]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway by promoting the interaction between Axin and β-catenin, leading to the degradation of β-catenin. This prevents its nuclear translocation and the subsequent transcription of target genes like c-Myc and Cyclin D1, thereby inhibiting cancer cell migration and invasion.[1]

EphA2/Akt Signaling Pathway